molecular formula C8H6N2O6 B1345498 2-Methyl-3,5-dinitrobenzoic acid CAS No. 28169-46-2

2-Methyl-3,5-dinitrobenzoic acid

Cat. No. B1345498
Key on ui cas rn: 28169-46-2
M. Wt: 226.14 g/mol
InChI Key: CDVNZMKTJIBBBV-UHFFFAOYSA-N
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Patent
US03976786

Procedure details

Chloroform (38 ml.) was added carefully to a stirred mixture of oleum (16.9 ml.: 20% free sulphur trioxide) and concentrated sulphuric acid (3.8 ml.) followed by 3,5-dinitro-2-methylbenzoic acid (10.0 g.). The mixture was warmed to 45°C. and sodium azide (3.28 g.) was added in small portions over 20 minutes, the temperature of the reaction mixture being kept between 45° and 50°C. by means of intermittent cooling. After the addition was complete, the mixture was stirred and heated under reflux for 1 hour on the steam bath and then the chloroform was removed by decantation and the residue was poured into ice-water (300 ml.). The yellow precipitate was filtered off, washed with water and dried, to give crude 3,5-dinitro-2-methylaniline (8.8 g.), m.p. 169°-171°C. The crude product was dissolved in ethyl acetate, washed with saturated aqueous sodium bicarbonate solution and then with water and the solvent was removed in vacuo. Trituration with petroleum ether (b.p. 40°-60°C.) gave 3,5-dinitro-2-methylaniline (7.5 g.), m.p. 172.5°-174.5°C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.28 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
16.9 mL
Type
reactant
Reaction Step Four
Quantity
3.8 mL
Type
reactant
Reaction Step Four
Quantity
38 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.O=S(=O)=O.S(=O)(=O)(O)O.[N+:15]([C:18]1[C:19]([CH3:30])=[C:20]([CH:24]=[C:25]([N+:27]([O-:29])=[O:28])[CH:26]=1)C(O)=O)([O-:17])=[O:16].[N-:31]=[N+]=[N-].[Na+]>C(OCC)(=O)C.C(Cl)(Cl)Cl>[N+:15]([C:18]1[C:19]([CH3:30])=[C:20]([CH:24]=[C:25]([N+:27]([O-:29])=[O:28])[CH:26]=1)[NH2:31])([O-:17])=[O:16] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=C(C(=O)O)C=C(C1)[N+](=O)[O-])C
Step Two
Name
Quantity
3.28 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
16.9 mL
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O
Name
Quantity
3.8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
38 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
being kept between 45° and 50°C. by means of intermittent cooling
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour on the steam bath
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the chloroform was removed by decantation
ADDITION
Type
ADDITION
Details
the residue was poured into ice-water (300 ml.)
FILTRATION
Type
FILTRATION
Details
The yellow precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give crude 3,5-dinitro-2-methylaniline (8.8 g.), m.p. 169°-171°C
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
with water and the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=C(N)C=C(C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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